molecular formula C20H20N2O B3832846 1-(cyclohexyloxy)-4-phenylphthalazine

1-(cyclohexyloxy)-4-phenylphthalazine

Cat. No. B3832846
M. Wt: 304.4 g/mol
InChI Key: SGZNMNVEGFLPSE-UHFFFAOYSA-N
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Description

The compound “1-(cyclohexyloxy)-4-phenylphthalazine” is a phthalazine derivative. Phthalazines are a class of organic compounds that contain a two-nitrogen heterocyclic ring. The cyclohexyloxy and phenyl groups attached to the phthalazine ring could potentially influence its chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of “1-(cyclohexyloxy)-4-phenylphthalazine” would be expected to have the characteristic bicyclic ring structure of phthalazines, with a cyclohexyloxy group attached at one position and a phenyl group at the fourth position .


Chemical Reactions Analysis

Phthalazine derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “1-(cyclohexyloxy)-4-phenylphthalazine” might undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For “1-(cyclohexyloxy)-4-phenylphthalazine”, we might expect properties such as solubility, melting point, and boiling point to be influenced by the presence of the cyclohexyloxy and phenyl groups.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would refer to how it interacts with biological targets in the body . Without specific information about the intended use of “1-(cyclohexyloxy)-4-phenylphthalazine”, it’s difficult to speculate about its mechanism of action.

Future Directions

The future directions for research on “1-(cyclohexyloxy)-4-phenylphthalazine” would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

properties

IUPAC Name

1-cyclohexyloxy-4-phenylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)23-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZNMNVEGFLPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexyloxy)-4-phenylphthalazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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